molecular formula C16H24N2O4 B4822569 4-[6-(2-nitrophenoxy)hexyl]morpholine

4-[6-(2-nitrophenoxy)hexyl]morpholine

Cat. No.: B4822569
M. Wt: 308.37 g/mol
InChI Key: XDRMJUPHGIGASJ-UHFFFAOYSA-N
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Description

4-[6-(2-Nitrophenoxy)hexyl]morpholine is a morpholine derivative characterized by a hexyl chain spacer linking the morpholine ring to an ortho-nitrophenoxy group. This structural configuration confers unique physicochemical properties, including lipophilicity (due to the hexyl chain) and electron-withdrawing effects (from the nitro group).

Properties

IUPAC Name

4-[6-(2-nitrophenoxy)hexyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c19-18(20)15-7-3-4-8-16(15)22-12-6-2-1-5-9-17-10-13-21-14-11-17/h3-4,7-8H,1-2,5-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMJUPHGIGASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-nitrophenoxy)hexyl]morpholine typically involves the following steps:

    Preparation of 2-nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 2-nitrophenoxyhexyl bromide: The 2-nitrophenol is then reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate to form 2-nitrophenoxyhexyl bromide.

    Nucleophilic substitution: The final step involves the reaction of 2-nitrophenoxyhexyl bromide with morpholine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-nitrophenoxy)hexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-[6-(2-aminophenoxy)hexyl]morpholine.

    Substitution: Various substituted phenoxyhexyl morpholines depending on the nucleophile used.

    Hydrolysis: Corresponding amine and alcohol derivatives.

Scientific Research Applications

4-[6-(2-nitrophenoxy)hexyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It can serve as a probe for studying the interactions of morpholine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-[6-(2-nitrophenoxy)hexyl]morpholine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitrophenoxy group may also participate in electron transfer reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents Key Functional Groups
4-[6-(2-Nitrophenoxy)hexyl]morpholine Morpholine Hexyl chain with ortho-nitrophenoxy Nitro, ether, tertiary amine
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine (S instead of O) Para-nitrophenyl directly attached Nitro, sulfide, tertiary amine
4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine 1,3,5-Triazine Cyclopentyl, ethoxy, chlorine Chlorine, ether, triazine ring
4-Phenylmorpholine derivatives Morpholine Phenyl group at position 4 Aromatic ring, ether, tertiary amine

Key Observations :

  • Heterocycle Variations : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity and alters electronic properties .
  • Substituent Position : The ortho-nitro group in the target compound may sterically hinder interactions compared to para-nitro derivatives .
  • Spacer Effects: The hexyl chain enhances flexibility and solubility in non-polar environments, contrasting with rigid phenyl or triazine cores .

Functional Implications :

  • The ortho-nitro group in the target compound may enhance stability under UV light, relevant for photodynamic applications .
  • Thiomorpholine’s sulfur atom improves metal-binding capacity, useful in catalysis or coordination chemistry .

Q & A

Q. What are the common synthetic routes for 4-[6-(2-nitrophenoxy)hexyl]morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-nitrophenol derivatives and a hexyl-linked morpholine precursor. For example, a base-catalyzed coupling reaction (e.g., K₂CO₃ in DMF) can facilitate the formation of the ether bond between the nitroaryl group and the hexyl chain. Temperature control (80–100°C) and solvent polarity are critical for minimizing side reactions like hydrolysis of the nitro group . Key Variables :
ParameterOptimal RangeImpact on Yield
SolventDMF, DMSOHigh polarity enhances nucleophilicity
Temperature80–100°CBelow 80°C slows reaction; above 100°C risks decomposition
CatalystK₂CO₃, NaOHBase strength affects deprotonation efficiency

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity and detects nitro-group degradation byproducts (e.g., nitrophenol derivatives) .
  • ¹H/¹³C NMR : Confirms the morpholine ring’s integrity and hexyl chain regiochemistry. For example, the nitro group’s electron-withdrawing effect shifts aromatic proton signals downfield (~8.0–8.5 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the morpholine ring and nitro-phenoxy orientation (see crystallographic data in ).

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or predict biological activity of this compound?

  • Methodological Answer :
  • Reaction Mechanism Modeling : Density Functional Theory (DFT) calculates transition-state energies for the nitro-phenoxy coupling step, identifying solvent effects and catalytic bottlenecks .
  • Molecular Docking : Predicts binding affinities to biological targets (e.g., kinases) by simulating interactions between the nitro group and active-site residues. For example, the morpholine oxygen may form hydrogen bonds with catalytic lysine residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reassessment : Ensure studies use standardized molar concentrations; nitro compounds often exhibit biphasic effects (e.g., pro-apoptotic at µM ranges, cytotoxic at mM ranges) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., reduced amine derivatives) that may contribute to observed discrepancies .

Q. How does stereochemistry at the morpholine ring impact the compound’s physicochemical properties?

  • Methodological Answer : Chiral centers in the morpholine ring (if present) influence solubility and membrane permeability. For example:
  • Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers .
  • LogP Comparison : Enantiomers may differ in logP by 0.3–0.5 units due to varying hydrogen-bonding capacities .

Experimental Design & Data Validation

Q. What controls are essential in stability studies under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor nitro-group reduction via UV-Vis (λmax ~400 nm for nitroaromatics) .
  • Negative Controls : Include morpholine derivatives lacking the nitro group to isolate degradation pathways specific to the 2-nitrophenoxy moiety .

Q. How can researchers validate the compound’s role in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-LYTE® kits) to avoid interference from the compound’s absorbance .
  • Counter-Screening : Test against off-target enzymes (e.g., phosphatases) to confirm selectivity for the intended kinase or protease .

Tables for Key Data

Table 1 : Comparative Reactivity of Nitrophenoxy Derivatives

Substituent PositionReaction Yield (%)Stability (t₁/₂, hours)
2-Nitro (target compound)65–7572 (pH 7.4)
4-Nitro (analog)55–6048 (pH 7.4)
Data derived from

Table 2 : Analytical Techniques for Structural Validation

TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 3.6–4.0 ppm (morpholine protons)Confirm ring integrity
FT-IR~1520 cm⁻¹ (NO₂ asymmetric stretch)Detect nitro-group stability
HRMS[M+H]⁺ = 337.1423 (calculated)Verify molecular formula
Adapted from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(2-nitrophenoxy)hexyl]morpholine
Reactant of Route 2
4-[6-(2-nitrophenoxy)hexyl]morpholine

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